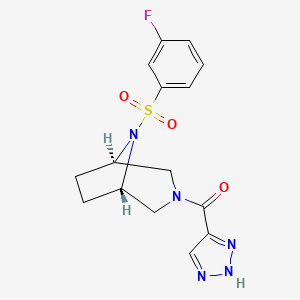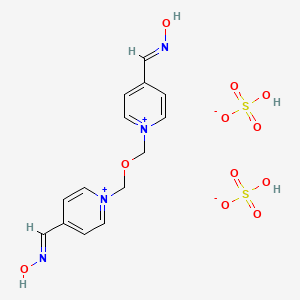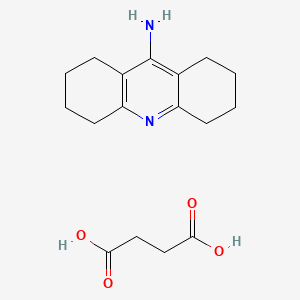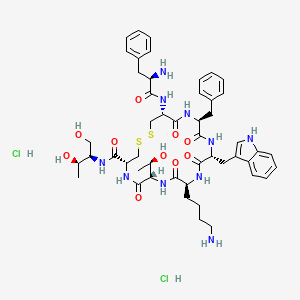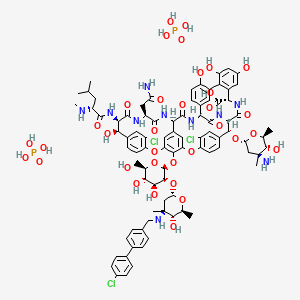
Oritavancin diphosphate
Übersicht
Beschreibung
Oritavancin Diphosphat ist ein halbsynthetisches Lipoglykopeptid-Antibiotikum, das zur Behandlung schwerer Gram-positiver bakterieller Infektionen eingesetzt wird. Es ist besonders wirksam gegen Methicillin-resistente Staphylococcus aureus (MRSA) und Vancomycin-resistente Enterokokken (VRE). Oritavancin Diphosphat wird unter den Markennamen Orbactiv und Kimyrsa vermarktet .
Wirkmechanismus
Target of Action
Oritavancin diphosphate is a semisynthetic lipoglycopeptide antibiotic that primarily targets peptidoglycan , a key component of the bacterial cell wall . Peptidoglycan plays a crucial role in maintaining the structural integrity and shape of bacteria, making it a primary target for antibiotic therapy .
Mode of Action
This compound interacts with its targets through three separate mechanisms :
- Inhibition of Transglycosylation : Oritavancin binds to the stem peptide of peptidoglycan precursors, inhibiting transglycosylation, a process vital for peptidoglycan synthesis .
- Inhibition of Transpeptidation : Oritavancin also binds to the pentaglycyl bridging segment in peptidoglycan, a feature that distinguishes it from other glycopeptides like vancomycin .
- Disruption of Cell Membrane : The presence of a hydrophobic 4’-chlorobiphenylmethyl group in oritavancin allows for interaction and disruption of the bacterial cell membrane, leading to depolarization, permeabilization, and rapid cell death .
Biochemical Pathways
The primary biochemical pathway affected by oritavancin is the synthesis of peptidoglycan , a major component of the bacterial cell wall . By inhibiting transglycosylation and transpeptidation, oritavancin prevents the formation of a stable and functional cell wall, leading to bacterial cell death .
Pharmacokinetics
Oritavancin exhibits unique pharmacokinetics. It is rapidly bactericidal in a concentration-dependent manner, and the area under the concentration-time curve to MIC ratio is the pharmacodynamic parameter that best describes its activity . The plasma terminal half-life of oritavancin is approximately 195.4 hours across all dose levels .
Result of Action
The result of oritavancin’s action is the rapid, concentration-dependent killing of actively growing, stationary phase, and biofilm-producing Gram-positive bacteria . Its multiple mechanisms of action confer activity against both vancomycin-susceptible and -resistant organisms .
Action Environment
The efficacy of oritavancin can be influenced by environmental factors such as the presence of other antibiotics and the specific strain of bacteria. For instance, it has been shown to be effective against C. difficile spores, where vancomycin was not . As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens .
Biochemische Analyse
Biochemical Properties
Oritavancin diphosphate has multiple mechanisms of action, including inhibition of transglycosylation, inhibition of transpeptidation, and cell membrane interaction/disruption . It interacts with enzymes involved in peptidoglycan synthesis in Gram-positive bacteria, binding to D-alanyl-D-alanine stem termini . This interaction inhibits the transglycosylation step of cell wall biosynthesis, a property common to all glycopeptides and lipoglycopeptides .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It interferes with bacterial cell wall synthesis and integrity, treating susceptible skin and subcutaneous tissue infections with gram-positive bacteria . It also exhibits excellent tissue penetration and distribution throughout various sites, including skin structures, synovial fluid (found in joints), bone tissue, and macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits transglycosylation by binding to D-alanyl-D-alanine stem termini in Gram-positive bacteria, disrupting peptidoglycan synthesis . It also inhibits transpeptidation and interacts with the cell membrane, causing depolarization, permeabilization, and rapid, concentration-dependent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high positive clinical response and microbial eradication rate, with less than 5% of patients hospitalized for worsening or recurrence of the index infection within 28 days of treatment .
Dosage Effects in Animal Models
In a peritonitis model in mice infected with S. pneumoniae, the 50% effective dose (ED 50) of this compound in preventing mortality was lowest when a single dose was given once over 48 hours and highest when the drug was administered every 2 hours for 48 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan synthesis in Gram-positive bacteria. It binds to D-alanyl-D-alanine stem termini, inhibiting the transglycosylation step of this pathway .
Transport and Distribution
This compound is characterized by extensive tissue distribution and a long terminal half-life . It binds strongly to plasma proteins (around 85%), resulting in prolonged release into surrounding tissues .
Subcellular Localization
This compound primarily targets the cell wall and membrane of Gram-positive bacteria . Its hydrophobic group allows for interaction and disruption of the cell membrane, resulting in depolarization, permeabilization, and rapid cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oritavancin Diphosphat wird durch eine Reihe chemischer Reaktionen ausgehend von Vancomycin synthetisiert. Die Reaktionsbedingungen beinhalten typischerweise reduktive Alkylierung und Hochleistungsflüssigchromatographie (HPLC)-Reinigung .
Industrielle Produktionsverfahren
Die industrielle Produktion von Oritavancin Diphosphat umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung von Bioreaktoren zur Fermentation, gefolgt von chemischen Modifikations- und Reinigungsschritten. Das Endprodukt wird lyophilisiert und zur intravenösen Verabreichung verpackt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oritavancin Diphosphat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von Oritavancin Diphosphat verwendet werden, umfassen:
Reduktive Alkylierungsmittel: Werden verwendet, um den hydrophoben Substituenten einzuführen.
Oxidationsmittel: Werden verwendet, um bestimmte funktionelle Gruppen zu modifizieren.
Lösungsmittel: Wie Dimethylsulfoxid (DMSO) und Methanol, die verwendet werden, um Reaktanten zu lösen und Reaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen die endgültige Oritavancin Diphosphat-Verbindung und verschiedene Zwischenprodukte, die während des Syntheseprozesses gereinigt und charakterisiert werden .
Wissenschaftliche Forschungsanwendungen
Oritavancin Diphosphat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Glykopeptid-Antibiotika und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Wechselwirkungen mit bakteriellen Zellwänden und seine Auswirkungen auf das Wachstum und Überleben von Bakterien.
Medizin: Wird in klinischen Studien und Untersuchungen eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen, insbesondere durch resistente Stämme, zu evaluieren
Industrie: Wird bei der Entwicklung neuer Antibiotika-Formulierungen und -Verabreichungssysteme eingesetzt.
Wirkmechanismus
Oritavancin Diphosphat entfaltet seine Wirkung über mehrere Mechanismen:
Hemmung der Transglykosylierung: Bindet an D-Alanyl-D-Alanin-Stielenden in grampositiven Bakterien und hemmt die Peptidoglykansynthese.
Hemmung der Transpeptidation: Verhindert die Vernetzung von Peptidoglykanketten und schwächt die bakterielle Zellwand.
Wechselwirkung/Störung der Zellmembran: Die hydrophobe 4’-Chlorbiphenylmethylgruppe interagiert mit der bakteriellen Zellmembran, wodurch Depolarisierung, Permeabilisierung und ein rascher Zelltod verursacht werden.
Vergleich Mit ähnlichen Verbindungen
Oritavancin Diphosphat wird mit anderen Glykopeptid-Antibiotika verglichen, wie z. B.:
Vancomycin: Das erste Glykopeptid-Antibiotikum, das zur Behandlung schwerer Gram-positiver Infektionen eingesetzt wird.
Telavancin und Dalbavancin: Halbsynthetische Glykopeptide der zweiten Generation mit verbesserter Potenz und pharmakokinetischen Profilen im Vergleich zu Vancomycin.
Oritavancin Diphosphat ist einzigartig in seiner Fähigkeit, Bakterien durch mehrere Mechanismen schnell abzutöten, was es zu einer wertvollen Option für die Behandlung resistenter Infektionen macht .
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H97Cl3N10O26.2H3O4P/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114;2*1-5(2,3)4/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117);2*(H3,1,2,3,4)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTROOMOPLCZHB-BHYQHFGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H103Cl3N10O34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027688 | |
| Record name | Oritavancin diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1989.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192564-14-0 | |
| Record name | Oritavancin diphosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oritavancin diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORITAVANCIN DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1P93MKZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does oritavancin diphosphate interact with bacteria and what are the downstream effects?
A1: this compound is a lipoglycopeptide antibiotic that exerts its bactericidal activity by interfering with bacterial cell wall synthesis. [] While its mechanism of action shares similarities with other lipoglycopeptides like telavancin, the specific details of its interactions with bacterial targets and the subsequent downstream effects are not extensively discussed in the provided research excerpts.
Q2: What is the visual compatibility of this compound with other drugs during simulated Y-site administration?
A2: A study investigating the visual compatibility of this compound with 37 commonly co-administered drugs found that 23 drugs were visually compatible with oritavancin at various concentrations over a four-hour period. [] Drugs formulated at basic or neutral pH were more likely to be incompatible. This highlights the importance of considering compatibility when administering this compound in clinical settings.
Q3: What is the indication for this compound use in clinical practice?
A3: this compound is specifically indicated for the treatment of adult patients with acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive microorganisms. [] These microorganisms include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus).
Q4: What is the significance of this compound being designated as a Qualified Infectious Disease Product (QIDP)?
A4: Due to its potential to treat serious and life-threatening infections, this compound has been recognized as a QIDP under the Generating Antibiotic Incentives Now (GAIN) title of the FDA Safety and Innovation Act. [] This designation grants the drug expedited review processes and extended market exclusivity, emphasizing its importance in combating infectious diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


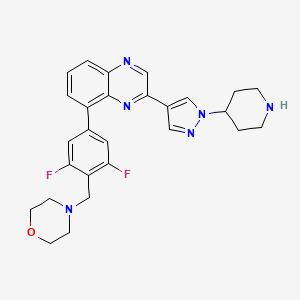
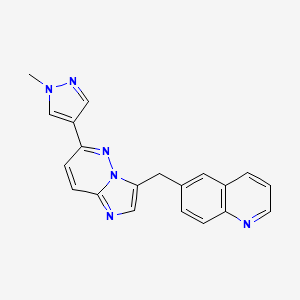

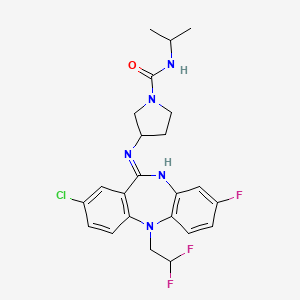
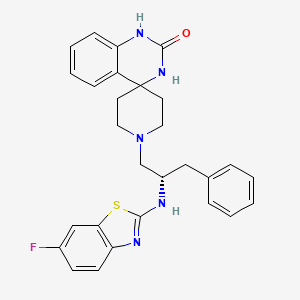
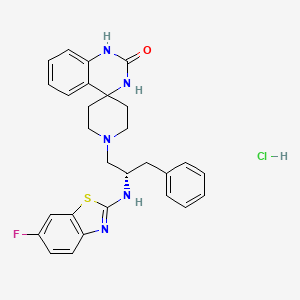
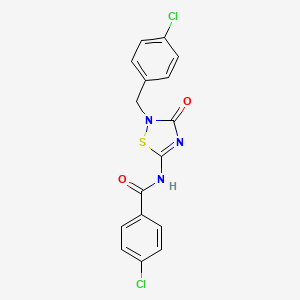
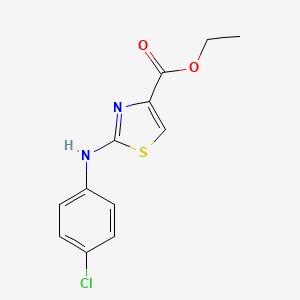
![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)
